Bienvenue dans la boutique en ligne BenchChem!

MBX2546

Influenza A Hemagglutinin Subtype Selectivity

MBX2546 selectively inhibits Group 1 influenza A (H1, H5) via HA stem stabilization. Assay-critical choice with validated IC50 (H1N1: 0.3-1.5 µM, H5N1: 3.6 µM), inactivity against Group 2 (H3) and Flu B, and synergy with oseltamivir.

Molecular Formula C18H21N3O5S
Molecular Weight 391.4 g/mol
Cat. No. B1676255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX2546
SynonymsMBX2546;  MBX-2546;  MBX 2546.
Molecular FormulaC18H21N3O5S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C
InChIInChI=1S/C18H21N3O5S/c1-12-7-13(2)9-15(8-12)19-18(22)11-20(27(4,25)26)17-10-16(21(23)24)6-5-14(17)3/h5-10H,11H2,1-4H3,(H,19,22)
InChIKeyXPPCEUZUDQSVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MBX2546: A Potent and Selective Influenza A Hemagglutinin Fusion Inhibitor for Virology Research and Antiviral Development


MBX2546 (CAS: 695160-12-4, C18H21N3O5S, MW: 391.44) is a small-molecule influenza A virus fusion inhibitor with a sulfonamide scaffold that specifically targets the hemagglutinin (HA) stem region, a conserved site critical for viral entry [1]. Its primary mechanism involves binding to and stabilizing the HA trimer, thereby inhibiting the low-pH-induced conformational change required for membrane fusion [2].

Why Other HA Inhibitors Cannot Substitute for MBX2546 in Group 1 Influenza Research


Influenza hemagglutinin (HA) is a highly variable protein, with 18 known subtypes divided into two phylogenetic groups. Many known HA inhibitors, such as TBHQ, are active only against Group 2 HAs (H3, H7) [1], while MBX2546 is selectively active against Group 1 HAs (H1, H5) [2]. This subtype specificity, combined with MBX2546's unique sulfonamide scaffold and binding mode, means that substituting MBX2546 with a generic 'HA inhibitor' will lead to incompatible results in assays designed for Group 1 viruses.

MBX2546: Quantified Differentiation Against Key Comparators for Procurement Decisions


MBX2546 Demonstrates Subtype Selectivity for Group 1 HAs, in Contrast to Group 2-Selective Inhibitors

MBX2546 exhibits selective, sub-micromolar to low micromolar antiviral activity exclusively against Group 1 influenza A viruses (H1, H5), with no activity against Group 2 HAs (H3) or influenza B [1]. This is in direct contrast to the well-known HA inhibitor TBHQ, which is active against Group 2 HAs (H3, H7) but shows no activity against Group 1 HAs [2].

Influenza A Hemagglutinin Subtype Selectivity

MBX2546 Displays a Favorable Selectivity Index (SI) Compared to Several Other Antiviral Chemotypes

MBX2546 exhibits a favorable selectivity window, with a CC50 > 100 µM in 293T cells, translating to a selectivity index (SI) ranging from >20 to 200 against various influenza strains [1]. This SI compares favorably to other experimental inhibitors like 4i (SI=131) and 4j (SI=151), while remaining far below that of the optimized compound 4e (SI > 2128) [2].

Cytotoxicity Selectivity Index Influenza A

MBX2546 and Its Analog MBX2329 Exhibit Non-Overlapping Binding Sites on Hemagglutinin

Despite both being identified as potent HA-mediated entry inhibitors, MBX2546 and its structural analog MBX2329 bind to distinct, non-overlapping sites on the HA stem region [1]. This finding, derived from competition and mutational analysis, indicates that the sulfonamide scaffold of MBX2546 and the aminoalkyl phenol ether scaffold of MBX2329 engage different epitopes.

Mechanism of Action Binding Site HA Trimer

MBX2546 Exhibits Quantified Synergy with Oseltamivir, a Clinically Used Neuraminidase Inhibitor

In vitro combination studies demonstrate that MBX2546 acts synergistically with oseltamivir, a standard-of-care neuraminidase inhibitor. This synergy is quantified by a large synergy volume of 36 and 331 µM² % at 95% confidence [1]. This is a rare, quantitatively defined property for an entry inhibitor and suggests potential for combination regimens.

Synergy Oseltamivir Combination Therapy

MBX2546 Exhibits a Greater Than 19-Fold Binding Affinity Window Between H1 and H3 Hemagglutinin Subtypes

MBX2546 demonstrates a pronounced binding preference for Group 1 hemagglutinin (HA). Its equilibrium dissociation constant (Kd) for H1 HA is 5.3 µM, while binding to H3 HA is negligible (Kd > 100 µM) [1]. This >19-fold difference in binding affinity underscores its high degree of subtype selectivity.

Binding Affinity H1 vs H3 Kd

MBX2546: Optimal Research and Preclinical Development Scenarios Based on Differentiated Evidence


Selective Inhibition of Group 1 Influenza A Viruses in Basic Research

MBX2546 is the reagent of choice for studies requiring selective, non-cytotoxic inhibition of Group 1 influenza A viruses (e.g., H1N1, H5N1) [1]. Its well-defined selectivity window (SI >20) and lack of activity against Group 2 viruses (H3N2) and influenza B ensure that observed antiviral effects can be reliably attributed to HA-mediated entry blockade of Group 1 strains [2]. This is critical for mechanistic studies in virology and immunology.

Combination Antiviral Studies Addressing Oseltamivir Resistance

The quantified synergy between MBX2546 and oseltamivir (synergy volume of 36-331 µM²%) makes it a valuable tool for investigating combination strategies to combat drug-resistant influenza [3]. Preclinical studies can utilize MBX2546 to assess whether co-administration with a neuraminidase inhibitor can lower the required dose or suppress the emergence of resistance, as demonstrated by its potent activity against an oseltamivir-resistant H1N1 strain (IC50 = 5.8 µM) [1].

Mechanistic Studies of Hemagglutinin-Mediated Fusion and Conformational Change

MBX2546 is an indispensable chemical probe for dissecting the HA-mediated fusion process. Its unique mechanism of action—binding to the HA stem and stabilizing the trimer to prevent the low-pH conformational change required for fusion [4]—makes it ideal for use in biophysical assays (e.g., NMR, crystallography) and cell-based fusion experiments [5]. Its distinct binding site from MBX2329 further allows for the orthogonal study of HA epitopes [1].

Assessing Antiviral Breadth Against Pandemic-Potential Strains

Given its potent activity against a range of Group 1 influenza strains, including the 2009 pandemic H1N1 (IC50 = 0.55-1.5 µM) and highly pathogenic avian influenza (HPAI) H5N1 (IC50 = 3.6 µM) [1], MBX2546 serves as a critical tool for evaluating the susceptibility of emerging or re-emerging Group 1 influenza viruses to fusion inhibition. This makes it relevant for pandemic preparedness research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBX2546

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.